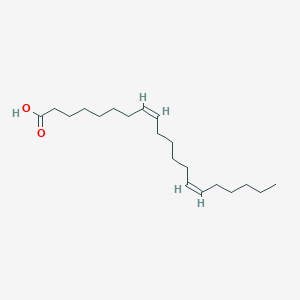

Eicosadienoic Acid (8Z,14Z)

Description

Contextualization within Polyunsaturated Fatty Acid (PUFA) Research

Polyunsaturated fatty acids (PUFAs) are a class of fatty acids containing two or more carbon-carbon double bonds. wikipedia.org They are fundamental components of lipids and are crucial for various biological functions. wikilectures.euoregonstate.edu PUFAs are categorized based on the position of the first double bond from the methyl (omega) end of the fatty acid chain. wikipedia.org The most well-known families are omega-3 and omega-6 fatty acids. foodb.ca

Eicosadienoic acids, with their 20-carbon backbone and two double bonds, are a subset of long-chain PUFAs. nih.goviarc.fr Research into PUFAs is extensive, covering their roles in cell membrane structure, cellular signaling, and as precursors to bioactive lipid mediators. oregonstate.edu While much of the focus has been on omega-3 and omega-6 PUFAs, other positional isomers, including the omega-8 class to which eicosadienoic acid (8Z,14Z) belongs, are also subjects of scientific investigation. scbt.comcaymanchem.com The study of various PUFA isomers helps to understand how differences in structure, such as the number and position of double bonds, influence their biochemical properties and functions. dcu.ie

Nomenclature and Isomeric Considerations of Eicosadienoic Acid (8Z,14Z)

The specific naming and classification of eicosadienoic acid (8Z,14Z) are critical for distinguishing it from its various isomers and understanding its chemical nature.

IUPAC Naming and Structural Specificity

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the specific isomer , the IUPAC name is (8Z,14Z)-eicosadienoic acid. caymanchem.comchemspider.com This nomenclature precisely describes its structure:

Eicosa- : Indicates a 20-carbon chain.

-dienoic acid : Signifies a carboxylic acid with two double bonds.

(8Z,14Z)- : Specifies the locations and stereochemistry of the two double bonds. The numbers '8' and '14' indicate that the double bonds begin at the 8th and 14th carbon atoms, counting from the carboxyl group. The 'Z' notation refers to the cis configuration, where the adjacent carbon atoms are on the same side of the double bond. wikilectures.eu

This precise naming is essential to differentiate it from other eicosadienoic acid isomers.

Positional and Geometric Isomerism

Eicosadienoic acid exists in numerous isomeric forms, which differ in the position and geometry of their double bonds. google.com

Positional Isomerism: The double bonds can be located at different positions along the 20-carbon chain. Some examples of positional isomers of eicosadienoic acid include:

11,14-eicosadienoic acid vulcanchem.com

5,11-eicosadienoic acid wikipedia.org

5,14-eicosadienoic acid caymanchem.com

10,15-eicosadienoic acid rsc.org

7,13-eicosadienoic acid rsc.org

Geometric Isomerism: Each double bond can exist in either a cis (Z) or trans (E) configuration. wikilectures.eu The cis configuration results in a "kink" in the fatty acid chain, while the trans configuration is more linear. wikilectures.eu This difference in shape significantly affects the molecule's physical properties and how it packs into cell membranes. wikilectures.eu Eicosadienoic acid (8Z,14Z) has both of its double bonds in the cis configuration.

The combination of positional and geometric isomerism results in a large number of possible eicosadienoic acid isomers, each with potentially unique biochemical properties.

Classification as an Omega-6 (n-6) or Omega-8 (ω-8) Fatty Acid

The classification of a fatty acid as omega-3, omega-6, or another omega family is determined by the position of the double bond closest to the methyl end (the omega, ω, or n-end) of the carbon chain.

For (8Z,14Z)-eicosadienoic acid, the 20-carbon chain has double bonds at the 8th and 14th positions when counting from the carboxyl end (the delta end). To determine its omega classification, we count from the methyl end:

The last carbon is C20.

The first double bond from the methyl end is at C14. However, the standard nomenclature counts from the carboxyl end. To find the omega position, we subtract the position of the last double bond from the total number of carbons: 20 - 14 = 6. This would classify it as an omega-6 fatty acid.

Some sources specifically classify (8Z,14Z)-eicosadienoic acid as an ω-8 C20:2 fatty acid. scbt.comcaymanchem.comtargetmol.com This classification is based on the position of the first double bond from the methyl end. In a 20-carbon chain, a double bond at the 8th position from the carboxyl end is located 12 carbons from the methyl end (20 - 8 = 12). A double bond at the 14th position is 6 carbons from the methyl end (20 - 14 = 6). Therefore, based on the double bond at the 14th position, it is an omega-6 fatty acid. foodb.cawikipedia.orgatamanchemicals.com The designation as an omega-8 fatty acid appears less common in the literature and may represent an alternative naming convention or a misunderstanding of the standard nomenclature.

Significance as a Long-Chain Di-unsaturated Fatty Acid (C20:2)

Eicosadienoic acid (8Z,14Z) is a long-chain fatty acid, a group that includes fatty acids with an aliphatic tail of 13 to 21 carbons. iarc.fratamanchemicals.com Specifically, it is a C20 fatty acid, meaning it has a 20-carbon backbone. nih.gov The "di-unsaturated" designation indicates the presence of two double bonds. atamanchemicals.com

Long-chain fatty acids are significant in biochemistry as they are key components of cell membranes and precursors for various signaling molecules. oregonstate.edulibretexts.org The presence and position of double bonds in these molecules are critical to their function. For instance, C20 polyunsaturated fatty acids are precursors to eicosanoids, a group of potent signaling molecules. wikilectures.eu Studies have shown that C20-unsaturated fatty acids can inhibit fatty acid synthesis in hepatocytes. nih.gov Furthermore, some eicosadienoic acids have been found to be converted by desaturases to eicosatrienoic acids, which are potent vasodilators. caymanchem.comcaymanchem.com

Table of Compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H36O2 | scbt.com |

| Molecular Weight | 308.5 g/mol | scbt.com |

| IUPAC Name | (8Z,14Z)-eicosadienoic acid | caymanchem.com |

| CAS Number | 135498-07-6 | scbt.com |

Properties

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Distribution of Eicosadienoic Acid 8z,14z

Presence in Mammalian Systems

Eicosadienoic acid (8Z,14Z) has been identified in various mammalian fluids and tissues, indicating its role in mammalian biochemistry.

Detection in Human Biological Fluids and Tissues

Research has confirmed the presence of Eicosadienoic acid (8Z,14Z) in human biological materials. It has been detected in human milk at a concentration of 0.19% of the total fatty acids. caymanchem.commedchemexpress.combiomol.comtargetmol.com Its concentration is noted to be highest in colostrum, the initial form of milk produced after giving birth, and it tends to decrease as the milk transitions to its mature state. researchgate.net This fatty acid is also found in the human placenta. atamanchemicals.comnih.gov

A study on placentas from pregnancies complicated by preeclampsia found that cis-11, 14-eicosadienoic acid was among the fatty acids that were upregulated compared to normal placentas. karger.com

Occurrence in Animal Tissues

Eicosadienoic acid is described as a rare, naturally occurring n-6 polyunsaturated fatty acid found primarily in animal tissues. atamanchemicals.comdcchemicals.comresearchgate.net It is considered a minor fatty acid in these sources. nih.govwikipedia.org

Distribution in Plant Species

This fatty acid is not limited to mammalian systems and has been identified in a variety of plant species, particularly in their seeds.

Identification in Seed Oils

Eicosadienoic acid is found esterified as a triacylglyceride in the seed oil of various conifer species, where it can constitute up to approximately 25% of the oil. atamanchemicals.com It has also been detected in the seed oils of plants from the Cruciferae and Ranunculaceae families, though generally at concentrations not exceeding 2%. wikipedia.org

Presence in Specific Plant Organisms

Specific plant species have been identified as containing Eicosadienoic acid (8Z,14Z). Notably, it is a natural product found in Cannabis sativa. atamanchemicals.com One study on the fatty acid composition of Cannabis sativa leaves reported the presence of (11Z,14Z)-icosa-11,14-dienoic acid. plantprotection.pl Additionally, research on Chia (Salvia hispanica) seed oil has identified Eicosadienoic acid (C20:2n6) at a level of 0.04%. nih.govnih.gov

Trace Amounts in Commercial Plant Oils

Trace amounts of eicosadienoic acid have also been reported in some widely consumed commercial plant oils, including corn and soybean oils. nih.gov

Table 1: Natural Occurrence of Eicosadienoic Acid (8Z,14Z)

| Source Category | Specific Source | Reported Concentration/Presence | References |

|---|---|---|---|

| Mammalian Systems | Human Milk | 0.19% of total fatty acids | caymanchem.commedchemexpress.combiomol.comtargetmol.com |

| Human Placenta | Present; upregulated in preeclampsia | atamanchemicals.comnih.govkarger.com | |

| Animal Tissues | Present in small amounts | atamanchemicals.comdcchemicals.comresearchgate.netnih.gov | |

| Plant Species | Conifer Seed Oils | Up to ~25% | atamanchemicals.com |

| Cannabis sativa | Present | atamanchemicals.complantprotection.pl | |

| Salvia hispanica (Chia) Seed Oil | 0.04% | nih.govnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Eicosadienoic Acid (8Z,14Z) |

| cis-11, 14-eicosadienoic acid |

| (11Z,14Z)-icosa-11,14-dienoic acid |

Due to a lack of specific information in the public domain regarding the natural occurrence and biological distribution of the chemical compound Eicosadienoic Acid (8Z,14Z) in marine organisms, it is not possible to generate the requested article. Extensive searches for detailed research findings and quantitative data on the presence of this specific isomer in marine life, including sponges, algae, corals, and other marine invertebrates, did not yield any results.

Scientific literature and databases predominantly feature information on other isomers of eicosadienoic acid, such as the (11Z,14Z) isomer, or provide general overviews of fatty acid compositions in marine ecosystems without mentioning the (8Z,14Z) isomer specifically. Consequently, the creation of a scientifically accurate article with the required data tables and detailed research findings as per the provided outline cannot be fulfilled at this time.

Biosynthetic and Metabolic Pathways of Eicosadienoic Acid 8z,14z

Endogenous Biosynthesis from Precursor Fatty Acids

The formation of Eicosadienoic Acid (8Z,14Z) within the body is a multi-step process involving the modification of essential fatty acids obtained from the diet.

Elongation and Desaturation from Linoleic Acid (LA) via Delta-9 Elongase

A key pathway for the synthesis of eicosadienoic acid involves the elongation of linoleic acid (LA), an omega-6 fatty acid. This reaction is catalyzed by the enzyme delta-9 elongase, which adds a two-carbon unit to the carboxyl end of linoleic acid. atamanchemicals.comwipo.int This enzymatic step is a critical control point in the production of various long-chain polyunsaturated fatty acids.

Involvement of Fatty Acid Desaturase (FADS) Enzymes in PUFA Biosynthesis

The biosynthesis of polyunsaturated fatty acids (PUFAs), including the pathways related to eicosadienoic acid, is heavily reliant on a family of enzymes known as fatty acid desaturases (FADS). nih.gov These enzymes are responsible for introducing double bonds at specific positions in the fatty acid chain, thereby increasing their degree of unsaturation.

| Enzyme Family | Specific Enzymes | Function in PUFA Biosynthesis |

| Fatty Acid Desaturases (FADS) | FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase), FADS3 | Introduce double bonds into fatty acid chains, critical for synthesizing long-chain PUFAs. nih.govplos.orgnih.gov |

| Fatty Acid Elongases (ELOVL) | Delta-9 elongase, ELOVL5 | Extend the carbon chain of fatty acids. atamanchemicals.comwipo.intresearchgate.net |

Catabolic and Anabolic Transformations

Once synthesized, Eicosadienoic Acid (8Z,14Z) does not remain static. It serves as a substrate for further enzymatic conversions, leading to the formation of other important fatty acids.

Conversion to Eicosatrienoic Acids via Desaturases

Eicosadienoic acids can be further metabolized by desaturase enzymes to form eicosatrienoic acids. caymanchem.commedchemexpress.comchemicalbook.comszabo-scandic.com These resulting molecules, which possess three double bonds, have been noted for their potent vasodilator properties. caymanchem.commedchemexpress.comchemicalbook.comszabo-scandic.com This conversion highlights a key anabolic fate of Eicosadienoic Acid (8Z,14Z), transforming it into a molecule with distinct biological activities.

Precursor Role in Dihomo-gamma-linolenic Acid (DGLA) and Arachidonic Acid (AA) Synthesis

Eicosadienoic acid is recognized as a precursor in the synthesis of longer-chain omega-6 fatty acids, including dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). atamanchemicals.comwikipedia.org The pathway to DGLA involves the introduction of a double bond at the delta-8 position of an eicosadienoic acid isomer by a delta-8-desaturase. frontiersin.org Subsequently, DGLA can be converted to the pro-inflammatory molecule arachidonic acid through the action of the FADS1 enzyme (delta-5 desaturase). mcdb.ca

Formation of Oxidized Derivatives and Eicosanoids

The conversion of 20-carbon polyunsaturated fatty acids (PUFAs) into bioactive signaling molecules, known as eicosanoids, is a critical metabolic process. wikipedia.orgebi.ac.uk This transformation is primarily carried out by three major enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases. wikipedia.orgnih.gov These enzymes convert precursor fatty acids like arachidonic acid into prostaglandins (B1171923), leukotrienes, hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs). wikipedia.orgwikipedia.org

However, the role of (8Z,14Z)-eicosadienoic acid as a substrate for these pathways is not well established. In fact, its physiological effects are noted to be uncharacterized. medchemexpress.comcaymanchem.combiocompare.com Research on the substrate specificity of human platelet-type 12-lipoxygenase (12-LOX) tested several essential fatty acids and found that eicosadienoic acid (EDA), the specific isomer of which was not stated, exhibited no reactivity with the enzyme. nih.gov In contrast, a different isomer, 11Z,14Z-eicosadienoic acid, has been shown to be a substrate for COX, which produces 11(R)-HEDE through a lipoxygenase-type reaction. glpbio.com

While direct oxidation into classical eicosanoids is unconfirmed, eicosadienoic acids can be metabolized by desaturase enzymes. medchemexpress.comcaymanchem.com This in vivo conversion yields eicosatrienoic acids, which are recognized as potent vasodilators. medchemexpress.comcaymanchem.com For example, dihomo-γ-linolenic acid (DGLA), or (8Z,11Z,14Z)-eicosatrienoic acid, is a well-known precursor to series 1 prostaglandins and 15-HETE. wikipedia.orgnih.gov Another related compound, the synthetic (5Z,8Z,14Z)-eicosatrienoic acid, has been shown to be a substrate for 5-lipoxygenase, though it cannot form leukotrienes due to the absence of a double bond at the C-11 position. caymanchem.comnih.gov

Table 1: Key Enzymes in Eicosanoid Synthesis and Their General Substrates

| Enzyme Family | Primary Substrate(s) | Major Products |

| Cyclooxygenases (COX) | Arachidonic Acid, EPA, DGLA | Prostaglandins, Thromboxanes |

| Lipoxygenases (LOX) | Arachidonic Acid, EPA, DGLA | Leukotrienes, HETEs, Lipoxins |

| Cytochrome P450 (CYP) | Arachidonic Acid, EPA | HETEs, Epoxyeicosatrienoic acids (EETs) |

Integration into Complex Lipids

Like other fatty acids, (8Z,14Z)-eicosadienoic acid is expected to be integrated into more complex lipid structures as a mechanism for storage and for incorporation into cellular membranes.

Esterification into Triacylglycerides

Triacylglycerides (TAGs) serve as the primary storage form of fatty acids in the body. hmdb.ca The process involves the esterification of three fatty acid molecules to a glycerol (B35011) backbone. hmdb.ca While there is a lack of specific research on the esterification of (8Z,14Z)-eicosadienoic acid, other isomers of eicosadienoic acid are known to be incorporated into TAGs. For instance, (11Z,14Z)-eicosadienoic acid is found esterified in the seed oil of various conifer species. atamanchemicals.com Furthermore, metabolic databases have cataloged the existence of mixed-acid triglycerides containing an eicosadienoic acid moiety, such as TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z)), although the specific isomer identified is again the more common (11Z,14Z) variant. hmdb.ca

Incorporation into Phosphatidylinositols (PI) and Phosphatidylcholines (PC)

Phospholipids (B1166683) are fundamental components of all cell membranes. The incorporation of specific fatty acids into phospholipids like phosphatidylcholine (PC) and phosphatidylinositol (PI) can significantly influence membrane properties and cellular signaling.

Direct evidence for the incorporation of the (8Z,14Z) isomer into these specific phospholipids is not available in the current scientific literature. However, extensive data exists for the closely related (11Z,14Z)-eicosadienoic acid. Metabolic databases document numerous phospholipid species containing this isomer.

Examples include:

PI(18:0/20:2(11Z,14Z)) : A phosphatidylinositol with a stearic acid at the C-1 position and an (11Z,14Z)-eicosadienoic acid at the C-2 position. hmdb.ca

PC(20:4(5Z,8Z,11Z,14Z)/20:2(11Z,14Z)) : A phosphatidylcholine containing arachidonic acid at the C-1 position and (11Z,14Z)-eicosadienoic acid at the C-2 position. hmdb.ca

PC(20:2(11Z,14Z)/22:4(7Z,10Z,13Z,16Z)) : A phosphatidylcholine with (11Z,14Z)-eicosadienoic acid at the C-1 position and adrenic acid at the C-2 position.

The incorporation of oxidized fatty acids, such as epoxyeicosatrienoic acids (EETs), into phospholipids has been studied. nih.gov These studies show that EETs are readily esterified into cellular phospholipids, with a distribution that favors phosphatidylethanolamine, followed by phosphatidylcholine and phosphatidylinositol. nih.gov This indicates that cellular machinery can recognize and incorporate C20 fatty acids with varied structures into complex lipids, suggesting a potential, though unconfirmed, pathway for (8Z,14Z)-eicosadienoic acid as well.

Table 2: Examples of Phospholipids Containing Eicosadienoic Acid Isomers

| Phospholipid Species | Fatty Acid Composition | Isomer Identified |

| PI(18:0/20:2) | C1: Stearic Acid, C2: Eicosadienoic Acid | (11Z,14Z) hmdb.ca |

| PC(20:4/20:2) | C1: Arachidonic Acid, C2: Eicosadienoic Acid | (11Z,14Z) hmdb.ca |

Investigating the Biological Roles and Cellular Mechanisms of Eicosadienoic Acid 8z,14z

Modulation of Lipid Metabolism

Influence on Polyunsaturated Fatty Acid Homeostasis

Studies on murine macrophages have demonstrated that when these cells take up eicosadienoic acid, it is rapidly metabolized. researchgate.net This process leads to an increase in the cellular proportions of not only eicosadienoic acid itself but also its metabolic products like DGLA and AA within cellular phospholipids (B1166683). researchgate.net This modulation of the fatty acid profile within the cell highlights its role in maintaining PUFA homeostasis. researchgate.netatamanchemicals.com The conversion of eicosadienoic acid by desaturase enzymes in vivo also leads to the formation of eicosatrienoic acids, which are recognized as potent vasodilators. caymanchem.commedchemexpress.com

The following table summarizes the metabolic relationships of Eicosadienoic Acid (8Z,14Z) with other PUFAs.

| Precursor | Metabolite | Resulting Products | Reference |

| Linoleic Acid | Eicosadienoic Acid (8Z,14Z) | Dihomo-γ-linolenic acid (DGLA), Arachidonic Acid (AA) | researchgate.netwikipedia.org |

| Eicosadienoic Acid (8Z,14Z) | Eicosatrienoic Acids | Potent Vasodilators | caymanchem.commedchemexpress.com |

Cellular Membrane Dynamics

Contribution to Cell Membrane Structure and Fluidity

As a polyunsaturated fatty acid, eicosadienoic acid is an integral component of cellular membranes, influencing their structure and fluidity. nih.govmdpi.com The incorporation of PUFAs like eicosadienoic acid into the phospholipid bilayer is a critical factor that governs various cellular functions, including membrane rigidity, protein trafficking, and signal transduction. mdpi.com

Eicosanoid Pathway Involvement

Precursor to n-6 Eicosanoids and their Receptor Interactions

Eicosadienoic acid is a member of the omega-6 family of fatty acids, whose biological effects are often mediated through their conversion into signaling molecules called eicosanoids. atamanchemicals.com These eicosanoids, which are oxidized derivatives of 20-carbon PUFAs, are generated through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (cytP450) pathways. soton.ac.ukportlandpress.com They act on a wide variety of G-protein coupled receptors found in virtually every tissue of the body, regulating numerous physiological processes. atamanchemicals.comsoton.ac.uk

While arachidonic acid is the most common substrate for eicosanoid synthesis, other PUFAs like eicosadienoic acid also serve as precursors. soton.ac.uk For instance, studies have shown that cis-11,14-eicosadienoic acid can induce the expression of COX-2 in macrophages, which promotes the conversion of arachidonic acid into prostaglandins (B1171923) like PGE2. researchgate.net The conversion of eicosadienoic acids to eicosatrienoic acids by desaturases is another example of its role as a precursor to bioactive molecules. caymanchem.commedchemexpress.com Although the specific eicosanoids derived directly from (8Z,14Z)-eicosadienoic acid and their receptor interactions are not as extensively characterized as those from arachidonic acid, its position in the n-6 metabolic cascade confirms its involvement in the eicosanoid signaling pathway. atamanchemicals.com

Comparative Analysis with Arachidonic Acid-derived Eicosanoids (e.g., Epoxyeicosatrienoic Acids (EETs), Hydroxyeicosatetraenoic Acids (HETEs))

The metabolism of PUFAs by cytochrome P450 enzymes produces important signaling molecules, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). frontiersin.orgmdpi.com Arachidonic acid (AA) is the primary substrate for the generation of well-studied EETs and HETEs. mdpi.comnih.gov Cytochrome P450 epoxygenases convert AA into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). wikipedia.org These EETs are then metabolized by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgmdpi.com Similarly, CYP4A and CYP4F subfamilies hydroxylate AA to produce various HETEs, with 20-HETE being a major product. nih.govmdpi.com

While the metabolism of AA is well-documented, other PUFAs, including eicosadienoic acid, can also be substrates for these enzymes. For instance, the metabolism of 11,12-EpEDE (epoxyeicosadienoic acid) results in the formation of 11,12-dihydroxy-eicosadienoic acid (11,12-DiHEDE). wikipedia.org This indicates that eicosadienoic acid can undergo similar metabolic transformations by CYP450 enzymes as arachidonic acid, leading to the formation of its own set of epoxides and diols.

The table below provides a comparative overview of metabolites derived from Arachidonic Acid and Eicosadienoic Acid.

| Precursor Fatty Acid | Enzyme Pathway | Metabolite Class | Specific Metabolites | Reference |

| Arachidonic Acid | Cytochrome P450 (Epoxygenase) | Epoxyeicosatrienoic Acids (EETs) | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | wikipedia.org |

| Arachidonic Acid | Soluble Epoxide Hydrolase (sEH) | Dihydroxyeicosatrienoic Acids (DHETs) | 5,6-DHET, 8,9-DHET, 11,12-DHET, 14,15-DHET | wikipedia.orgnih.gov |

| Arachidonic Acid | Cytochrome P450 (Hydroxylase) | Hydroxyeicosatetraenoic Acids (HETEs) | 19-HETE, 20-HETE | mdpi.com |

| Eicosadienoic Acid | Cytochrome P450 (Epoxygenase) | Epoxyeicosadienoic Acids (EpEDEs) | 11,12-EpEDE (example) | wikipedia.org |

| Eicosadienoic Acid | Soluble Epoxide Hydrolase (sEH) | Dihydroxyeicosadienoic Acids (DiHEDEs) | 11,12-DiHEDE (example) | wikipedia.org |

The biological activities of the eicosanoids derived from eicosadienoic acid are an area of ongoing research, but it is clear that this fatty acid is an active participant in the complex network of lipid-based signaling.

Modulation of Leukotriene B4 Binding in Neutrophil Membranes

Research has shown that certain eicosadienoic acids can interfere with the binding of leukotriene B4 (LTB4) to its receptors on neutrophil membranes. Specifically, 11(Z),14(Z)-eicosadienoic acid has been identified as an antagonist of the LTB4 receptor. caymanchem.com It competitively inhibits the binding of [3H]leukotriene B4 to pig neutrophil membranes with a Ki (inhibition constant) of 3.0 µM. caymanchem.commedchemexpress.commedchemexpress.com This inhibitory action on LTB4 binding is a key aspect of its anti-inflammatory properties, as LTB4 is a potent chemoattractant and activator of leukocytes involved in inflammatory responses. medchemexpress.comatamanchemicals.comresearchgate.net

The ability of eicosadienoic acid to modulate the binding of LTB4 suggests a potential mechanism by which it can influence inflammatory processes. By blocking the LTB4 receptor, it can impede the signaling cascade that leads to neutrophil activation and recruitment to sites of inflammation.

Table 1: Inhibitory Action of 11(Z),14(Z)-Eicosadienoic Acid

| Compound | Action | Target | Ki Value | Cell Type |

|---|

Research on Specific Cellular Processes

Eicosadienoic acid (specifically the 11,14-isomer, also referred to as EDA) has been shown to alter how macrophages respond to inflammatory signals. atamanchemicals.comresearchgate.netnih.gov In studies using murine RAW264.7 macrophages, EDA was observed to modulate the production of key inflammatory mediators when the cells were stimulated with lipopolysaccharide (LPS). nih.gov

Specifically, treatment with EDA led to a decrease in the production of nitric oxide (NO) while simultaneously increasing the levels of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.gov These differential effects on pro-inflammatory molecules suggest a complex regulatory role for EDA in the inflammatory response, potentially contributing to a negative feedback mechanism during prolonged inflammation. nih.gov The study also indicated that EDA is a weaker pro-inflammatory agent compared to linoleic acid. nih.gov

Table 2: Effect of Eicosadienoic Acid (11,14-isomer) on Macrophage Inflammatory Mediators

| Inflammatory Mediator | Effect of EDA Treatment |

|---|---|

| Nitric Oxide (NO) | Decreased |

| Prostaglandin E2 (PGE2) | Increased |

The modulation of inflammatory mediators by eicosadienoic acid is linked to its influence on gene expression. The observed decrease in nitric oxide production in LPS-stimulated macrophages is, in part, due to the modified expression of inducible nitric oxide synthase (iNOS). nih.gov Similarly, the increased production of PGE2 is associated with changes in the expression of type II cyclooxygenase. nih.gov

Further research has explored the impact of related fatty acid derivatives on gene expression involved in lipid metabolism. For instance, studies on 9-hydroxyoctadecadienoic acid (9-HODE) and 9-hydroxyoctadecatrienoic acid (9-HOTrE) have shown they can activate peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.gov Activation of these nuclear receptors can lead to changes in the expression of genes involved in fatty acid uptake and synthesis, such as CD36, FASN, PPARγ, and FoxA2. nih.gov While this research is on related compounds, it points to the potential for fatty acids and their metabolites to exert significant control over cellular processes through gene regulation.

The physiological effects of 8(Z),14(Z)-eicosadienoic acid itself are largely unstudied. medchemexpress.combiomol.comcaymanchem.com However, it is known that eicosadienoic acids can be converted in vivo by desaturase enzymes into eicosatrienoic acids, which are recognized as potent vasodilators. caymanchem.commedchemexpress.combiomol.comcaymanchem.com This conversion suggests an indirect role for 8(Z),14(Z)-eicosadienoic acid in regulating blood vessel tone.

The broader class of eicosanoids, which includes metabolites of polyunsaturated fatty acids, is known to have diverse effects. For example, epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid, can cause vasodilation, stimulate blood vessel formation (angiogenesis), and decrease platelet aggregation. wikipedia.org Conversely, some eicosanoids can also promote vasoconstriction in certain vascular beds. wikipedia.org

The influence of polyunsaturated fatty acids on platelet function is an active area of research. Omega-3 and omega-6 polyunsaturated fatty acids are known to play a major role in regulating many aspects of platelet function. nih.gov Their metabolites can either inhibit or, in some cases, promote platelet aggregation. researchgate.netnih.gov For instance, certain lipoxygenase-derived metabolites have been shown to inhibit agonist-mediated platelet aggregation. nih.gov The specific effects of 8(Z),14(Z)-eicosadienoic acid on these processes remain to be fully elucidated.

Advanced Analytical Methodologies for Eicosadienoic Acid 8z,14z Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Eicosadienoic Acid (8Z,14Z) from the complex lipidomes in which it is found. The choice between gas and liquid chromatography depends on the specific research question, whether it involves analyzing the parent fatty acid or its oxidized derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of total fatty acid profiles, including Eicosadienoic Acid (8Z,14Z). To make the fatty acids suitable for GC analysis, they must first be derivatized. sigmaaldrich.com The most common derivatization method is the conversion of the polar carboxylic acid group into a more volatile and less polar fatty acid methyl ester (FAME). sigmaaldrich.comnih.gov This trans-esterification is typically achieved by reacting the lipid extract with a reagent like acetyl chloride in methanol. nih.gov

Once derivatized, the FAME mixture is injected into the GC system. The separation of individual FAMEs is typically performed on a high-polarity capillary column, which separates the compounds based on their boiling points, degree of unsaturation, and sometimes the configuration of the double bonds. sigmaaldrich.com Following separation, the eluted compounds enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS methods can be used to determine the fatty acid composition of a sample, allowing for the quantification of Eicosadienoic Acid (8Z,14Z) relative to other fatty acids. nih.gov

Table 1: Typical Parameters for GC-MS Analysis of FAMEs

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Trans-esterification to Fatty Acid Methyl Esters (FAMEs) | Increases volatility and thermal stability for GC analysis. sigmaaldrich.com |

| GC Column | High-polarity capillary column (e.g., SP™-2560, Equity™-1) | Separates FAMEs based on chain length, and the degree/position of unsaturation. sigmaaldrich.com |

| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Elutes FAMEs according to their boiling points for separation. sigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) | Fragments the FAME molecules into predictable patterns for identification. |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Detects all fragment ions or specific ions for higher sensitivity. |

| Internal Standard | Non-endogenous fatty acid (e.g., Heptadecanoic acid, C17:0) | Used for normalization and absolute quantification. dkfz.de |

While GC-MS is excellent for analyzing the stable parent fatty acid, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing its more polar and thermally labile oxidized metabolites, as well as the precursor itself. nih.gov Eicosadienoic acids can be converted in vivo to various bioactive products, such as diols and epoxides, through enzymatic pathways. caymanchem.com LC-MS/MS offers a highly sensitive and selective platform for identifying and quantifying these specific fatty acid oxidation products in biological fluids like plasma or urine. nih.govlipidmaps.org

The typical workflow involves sample preparation using solid-phase extraction (SPE) to isolate the fatty acids and their metabolites from the biological matrix. lipidmaps.orglipidmaps.org The extracted analytes are then separated using a reverse-phase C18 HPLC column. lipidmaps.org The separation is achieved using a gradient of aqueous and organic solvents, often containing a small amount of acid like acetic or formic acid to improve chromatographic peak shape. lipidmaps.orgnih.gov The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional specificity and sensitivity. lipidmaps.orglipidmaps.org

Table 2: Example LC-MS/MS Method Parameters for Eicosanoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates and purifies analytes from biological matrices. lipidmaps.org |

| LC Column | Reverse-phase C18 (e.g., 2.1 x 250 mm, 5 µm) | Separates analytes based on polarity. lipidmaps.org |

| Mobile Phase A | Water with 0.2% v/v acetic acid | Aqueous component of the solvent system. lipidmaps.org |

| Mobile Phase B | Methanol with 0.2% v/v acetic acid | Organic component of the solvent system. lipidmaps.org |

| Flow Rate | 0.2 mL/min | Controls the speed of separation. lipidmaps.org |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode | Generates deprotonated molecular ions [M-H]⁻ for fatty acids. lipidmaps.org |

| MS Analysis | Triple Quadrupole (QqQ) | Enables sensitive and specific Multiple Reaction Monitoring (MRM). lipidmaps.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor → product ion transitions for high selectivity. lipidmaps.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

Mass Spectrometry for Structural Elucidation and Isomer Differentiation

Mass spectrometry is not only a detection tool but also a powerful technique for structural elucidation. For unsaturated fatty acids like Eicosadienoic Acid (8Z,14Z), the primary challenge is to unambiguously determine the location of the double bonds, a task for which conventional MS fragmentation is often inadequate. nih.gov

Ozone-enabled Fatty Acid Discovery (OzFAD) is a cutting-edge technique that couples liquid chromatography and mass spectrometry with gas-phase ozonolysis to definitively identify double bond positions in unsaturated fatty acids. researchgate.netbiorxiv.org This method overcomes the limitations of traditional collision-induced dissociation (CID), which often fails to produce fragments that are diagnostic of double bond location. nih.gov

In the OzFAD workflow, lipids are extracted, hydrolyzed to free fatty acids, and derivatized with a molecule that carries a permanent positive charge. nih.govresearchgate.net The derivatized fatty acids are separated by liquid chromatography and then subjected to ozone-induced dissociation (OzID) within the mass spectrometer. researchgate.net Ozone selectively cleaves the carbon-carbon double bonds, generating specific aldehyde and Criegee ion fragments. The masses of these fragments directly correspond to the original position of the double bond, allowing for de novo structural assignment without the need for authentic standards for every isomer. biorxiv.org This technique would allow researchers to confirm the (8Z,14Z) structure and distinguish it from all other C20:2 isomers in a complex sample. researchgate.netbiorxiv.org

The sensitivity of fatty acid analysis by LC-MS is often limited by the low ionization efficiency of the carboxylate anion in negative ESI mode. nih.gov Charge switch derivatization is a chemical strategy developed to overcome this limitation. nih.govnih.gov This approach involves derivatizing the carboxylic acid group with a reagent that imparts a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govresearchgate.net

This "charge reversal" allows the analysis to be performed in the more sensitive positive ion ESI mode. nih.gov The derivatization results in a dramatic increase in ionization efficiency, leading to a potential 10- to 60,000-fold improvement in detection sensitivity compared to analyzing the underivatized fatty acid in negative mode. nih.govnih.gov This enhanced sensitivity is crucial for detecting and quantifying low-abundance fatty acids like Eicosadienoic Acid (8Z,14Z) in biological samples. researchgate.net

Resolving the isomeric complexity of fatty acids within a lipidome is a major frontier in lipidomics research. nih.gov Standard analytical methods often fall short, as many isomers have nearly identical chromatographic properties and produce indistinguishable mass spectra under conventional CID. nih.govbiorxiv.org For instance, while GC-MS can separate some FAME isomers, it often cannot resolve complex mixtures containing multiple positional and geometric isomers. sigmaaldrich.com

A comprehensive analysis of fatty acid isomers, therefore, requires a multi-faceted approach that leverages advanced separation and MS-based structural elucidation techniques. nih.gov Key strategies include:

High-Resolution Chromatography: Utilizing very long or multiple orthogonal chromatographic columns to improve the physical separation of isomers before they enter the mass spectrometer.

Chemical Derivatization for MS/MS: Employing derivatizing agents that react specifically at the double bond, such as dimethyl disulfide (DMDS). When the derivatized molecule is fragmented in the mass spectrometer, it yields diagnostic ions that reveal the original double bond location. rsc.org

Ion Activation Techniques: Using specialized ion activation methods beyond simple CID. OzID, as described in section 5.2.1, is a prime example. researchgate.net Other methods, such as electron-induced dissociation (EID) and ultraviolet photodissociation (UVPD), can also provide structurally informative fragmentation for isomer differentiation.

The combination of these advanced strategies is essential for accurately mapping the full diversity of fatty acid isomers, including Eicosadienoic Acid (8Z,14Z), and understanding their distinct metabolic roles in biological systems. nih.gov

Charge Switch Derivatization in Electrospray Ionization (ESI)-MS

Application in Lipidomics Research and Profiling

The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, relies heavily on advanced analytical techniques to identify and quantify individual lipid species from complex mixtures. Eicosadienoic Acid (8Z,14Z) is a specific fatty acid isomer whose study within lipidomics provides insights into metabolic pathways and physiological states. Its detection and quantification are accomplished primarily through sophisticated mass spectrometry-based methods. nih.govlipidmaps.org

Lipidomics research has confirmed the presence of (8Z,14Z)-Eicosadienoic acid in various biological contexts. For instance, it has been identified in Canadian human milk, constituting approximately 0.19% of the total fatty acids by weight. medchemexpress.comcaymanchem.combiomol.com It has also been detected in the human placenta. As a metabolic intermediate, (8Z,14Z)-Eicosadienoic acid is an elongation product of the essential fatty acid linoleic acid. researchgate.net Furthermore, eicosadienoic acids can be converted by desaturase enzymes into eicosatrienoic acids, which are known to be potent vasodilators. medchemexpress.comcaymanchem.combiomol.com This positions (8Z,14Z)-Eicosadienoic acid as a relevant molecule in metabolic pathways that are frequently investigated in lipidomic studies. researchgate.net

The primary analytical approach for profiling fatty acids like Eicosadienoic Acid (8Z,14Z) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). lipidmaps.orgnih.gov This technique offers high sensitivity and specificity, allowing for the quantification of fatty acids and their derivatives in biological matrices such as plasma or tissue extracts. nih.govnih.gov The use of multiple-reaction monitoring (MRM) in tandem mass spectrometry enhances the specificity of detection, which is crucial for distinguishing between isomeric forms of fatty acids. nih.gov Sample preparation often involves lipid extraction followed by solid-phase extraction (SPE) to isolate fatty acids from more complex lipids and other interfering compounds.

Recent advancements have introduced novel workflows for more precise isomer identification. One such method is Ozone-enabled Fatty Acid Discovery (OzFAD), which combines liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds. biorxiv.org This technique facilitates the de novo identification of fatty acid isomers by pinpointing the exact location of double bonds without relying on pre-existing libraries, significantly expanding the ability to profile fatty acids in complex samples like human plasma. biorxiv.org

Lipidomic profiling has been applied to investigate the role of fatty acids in various disease models and physiological conditions. In a study examining the effects of diet on liver injury, a lipidomic approach identified significant changes in the fatty acid profile. nih.gov

Table 1: Research Findings on Eicosadienoic Acid in a Diet-Induced Liver Injury Model

| Dietary Regimen | Effect on Eicosadienoic Acid Levels | Research Context |

|---|---|---|

| High-Fat (HFA) | Lower levels compared to chow diet. nih.gov | Investigating the impact of dietary fatty acids on liver injury. nih.gov |

| High-Cholesterol (HCh) | Lower levels compared to chow diet. nih.gov | Studying the role of cholesterol excess in nonalcoholic fatty liver disease (NAFLD). nih.gov |

In another study focused on agricultural science, untargeted metabolomics was used to investigate feed efficiency in beef steers. Eicosadienoic acid was identified across multiple tissues, and its related metabolic pathway was found to be differentially regulated between animals with high and low average daily gain. acs.org

Table 2: Detection of Eicosadienoic Acid in a Study of Beef Steer Metabolism

| Tissue | Detection Status | Associated Metabolic Pathway |

|---|---|---|

| Duodenum | Identified. acs.org | α-Linolenic acid metabolism. acs.org |

| Liver | Identified. acs.org | α-Linolenic acid metabolism. acs.org |

| Adipose Tissue | Identified. acs.org | α-Linolenic acid metabolism. acs.org |

Future Directions and Emerging Research Avenues for Eicosadienoic Acid 8z,14z

Elucidating Undefined Physiological Roles and Comprehensive Biological Mechanisms

Eicosadienoic acid (8Z,14Z), a non-methylene-interrupted fatty acid, has been identified in various biological systems, including human milk, but its specific physiological roles remain largely unstudied. biomol.commedchemexpress.comcaymanchem.com While it is known that eicosadienoic acids, in general, can be converted by desaturases to eicosatrienoic acids, which are potent vasodilators, the direct effects of the (8Z,14Z) isomer are yet to be determined. biomol.commedchemexpress.comcaymanchem.com Research on other non-methylene-interrupted fatty acids (NMIFA) suggests potential roles in membrane structure and function, possibly offering higher resistance to oxidation and microbial lipases. nih.govresearchgate.net

The biological functions of NMIFA are generally not well understood. nih.govdigitellinc.com However, studies on structurally similar compounds indicate potential involvement in significant signaling pathways. For instance, certain NMIFA have shown inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), suggesting a possible anti-diabetic effect. digitellinc.com Other eicosadienoic acid isomers are known to participate in lipid metabolism, influence cell membrane functions, and potentially modulate inflammatory and cardiovascular processes. nih.govresearchgate.net Given the structural similarities, it is plausible that Eicosadienoic Acid (8Z,14Z) could have analogous, yet uncharacterized, roles in cellular signaling and metabolism. ontosight.aiontosight.aiontosight.ai Further investigation is needed to uncover the specific biological mechanisms and physiological significance of this particular isomer.

Advanced Studies on Enzyme Kinetics and Regulatory Networks in its Biosynthesis

The biosynthesis of non-methylene-interrupted fatty acids like Eicosadienoic Acid (8Z,14Z) involves a series of elongation and desaturation steps, though the specific enzymes and their kinetics are not fully elucidated. researchgate.net In marine invertebrates, the biosynthesis of NMIFA is known to occur de novo, but the precise pathways are complex and not completely understood. nih.govresearchgate.netmdpi.com The synthesis of these fatty acids likely involves fatty acid elongase (Elovl) and desaturase enzymes. researchgate.net

The regulation of these enzymes is controlled by a network of transcription factors, including peroxisome proliferator-activated receptor alpha (PPARα), liver X receptor (LXR), and sterol-regulatory element binding protein-1 (SREBP-1). nih.govnih.gov These transcription factors modulate the expression of the elongase and desaturase genes, thereby controlling the composition of fatty acids in the liver and the entire body. nih.govnih.gov For example, studies have shown that PPARα is essential for the induction of certain elongases and desaturases. nih.gov The activity of these enzymes is also dependent on the substrate, with varying efficiencies for different fatty acids. sciepub.com Understanding the kinetics of the specific elongases and desaturases involved in the synthesis of Eicosadienoic Acid (8Z,14Z) and the regulatory networks that control their expression is a critical area for future research.

Comprehensive Lipidomic Profiling and Pathway Mapping in Diverse Biological Contexts

Comprehensive lipidomic profiling is essential to understand the distribution and function of Eicosadienoic Acid (8Z,14Z) in different biological systems. This fatty acid has been detected in human milk, indicating its presence in mammalian tissues. medchemexpress.comcaymanchem.com However, its concentration and the presence of its isomers can vary significantly depending on the organism, tissue, diet, and environmental factors. ontosight.ai For instance, NMIFA are found in a wide range of marine invertebrates, sometimes at high concentrations. nih.gov

Advanced analytical techniques are enabling the identification of a greater diversity of fatty acid isomers than previously recognized. biorxiv.org Lipidomic studies have begun to map the pathways of NMIFA in various cell types, revealing their de novo synthesis and potential roles in cellular signaling. nih.gov For example, the presence of NMIFA has been linked to the modulation of pro-inflammatory responses in macrophages. researchgate.net To build a complete picture of the metabolic fate of Eicosadienoic Acid (8Z,14Z), it is crucial to conduct broad lipidomic profiling across different species and tissues, and to map its connections to other metabolic pathways.

Investigation of Cross-talk with Other Lipid Signaling Pathways

Eicosadienoic Acid (8Z,14Z) and other non-methylene-interrupted fatty acids likely interact with other major lipid signaling pathways, influencing a range of physiological processes. One area of interest is the endocannabinoid system. Research has shown that some 20-carbon polyunsaturated fatty acids can be utilized in the synthesis of acyl ethanolamides, which are structurally related to endocannabinoids. nih.gov Diets rich in omega-3 fatty acids, which can be precursors to various signaling molecules, have been shown to affect the endocannabinoid system. wecann.academysoton.ac.ukmdpi.com

Development of Novel Analytical Tools for Isomer-Specific Quantification and Characterization

The accurate quantification and structural characterization of fatty acid isomers like Eicosadienoic Acid (8Z,14Z) present a significant analytical challenge. rsc.org Traditional methods like gas chromatography (GC) can separate many fatty acids, but resolving positional and geometric isomers is often difficult. edpsciences.org The development of advanced analytical techniques is therefore a key area of future research.

Several innovative approaches are emerging. These include derivatization techniques coupled with mass spectrometry (MS), such as the use of 3-pyridylcarbinol derivatives or pentafluorobenzyl bromide derivatization followed by negative chemical ionization GC-MS. nih.govnih.gov Other promising methods involve high-performance liquid chromatography (HPLC) of fatty acid derivatives, which allows for sensitive detection and recovery of individual isomers for further analysis. edpsciences.org More recently, techniques like ozone-induced dissociation (OzID) and solvent-mediated covalent adduct chemical ionization (SM-CACI) are showing promise for determining the precise position of double bonds within fatty acid chains. rsc.org The refinement and application of these and other novel analytical tools will be essential for the isomer-specific quantification and detailed structural characterization of Eicosadienoic Acid (8Z,14Z) in complex biological samples.

Exploration of Comparative Biochemistry Across Diverse Organisms

Investigating the biochemistry of Eicosadienoic Acid (8Z,14Z) across a wide range of organisms can provide valuable insights into its evolutionary origins and functional significance. This fatty acid is not limited to a single type of organism; it has been found in sources as diverse as human milk and various marine invertebrates. biomol.commedchemexpress.comcaymanchem.com Non-methylene-interrupted fatty acids, as a class, are particularly prevalent in marine organisms like mollusks and sponges. nih.govresearchgate.net

The biosynthetic pathways for these unusual fatty acids are thought to have originated from unique evolutionary adaptations. nih.gov For instance, in marine mollusks, there is evidence for the de novo synthesis of NMIFA. researchgate.netmdpi.comcapes.gov.br The enzymes involved, such as elongases and desaturases, show varying substrate specificities and regulatory mechanisms across different species. sciepub.comcsic.essanramlab.org By comparing the presence, concentration, and metabolic pathways of Eicosadienoic Acid (8Z,14Z) in different organisms, researchers can begin to understand its fundamental biological roles and the evolutionary pressures that have shaped its metabolism.

Q & A

Basic Research Questions

Q. How can Eicosadienoic Acid (8Z,14Z) be reliably identified and quantified in biological samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards (e.g., deuterated analogs) to ensure specificity. Calibration curves should be validated using certified reference materials. For human milk studies, lipid extraction protocols must account for matrix effects, as demonstrated in studies detecting 0.19% (w/w) of total fatty acids .

Q. What are the recommended storage conditions for Eicosadienoic Acid (8Z,14Z) to maintain stability?

- Methodological Answer : Store in ethanol solution at -20°C to prevent oxidation. Stability is confirmed for ≥2 years under these conditions. Avoid repeated freeze-thaw cycles, and use nitrogen or argon gas to purge vials before sealing .

Q. What safety protocols are essential when handling Eicosadienoic Acid (8Z,14Z) in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Contaminated waste must be segregated and disposed via certified biohazard services. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and contacting poison control centers (e.g., 1-800-222-1222 in the US) .

Advanced Research Questions

Q. How does Eicosadienoic Acid (8Z,14Z) interact with Δ5- and Δ6-desaturases to form downstream eicosanoids?

- Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C- or ²H-labeled substrates) in cell culture models (e.g., hepatocytes or adipocytes) to track metabolic flux. Quantify intermediates via LC-MS and compare kinetic parameters (Km, Vmax) to assess enzyme specificity. Note that conflicting data may arise due to tissue-specific desaturase expression .

Q. What experimental strategies resolve contradictions in reported concentrations of Eicosadienoic Acid (8Z,14Z) across studies?

- Methodological Answer : Conduct inter-laboratory comparisons using standardized protocols (e.g., AOAC guidelines). Validate extraction efficiency with spike-and-recovery experiments (85–115% recovery acceptable). Address confounding variables such as dietary intake in human studies by controlling for ω-6/ω-3 ratios .

Q. How can the vasodilatory effects of Eicosadienoic Acid-derived oxylipins be mechanistically studied?

- Methodological Answer : Employ ex vivo aortic ring assays to measure vasodilation responses. Combine with cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors (e.g., indomethacin or zileuton) to identify enzymatic pathways. Mass spectrometry-based lipidomics can map oxylipin profiles, including 8,9-EpETE and 17,18-DiHETE derivatives .

Q. What are the challenges in synthesizing high-purity (≥95%) Eicosadienoic Acid (8Z,14Z) for in vivo studies?

- Methodological Answer : Optimize catalytic hydrogenation or enzymatic desaturation to minimize cis-trans isomerization. Purity is verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Batch-specific certificates of analysis are critical for reproducibility .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate Eicosadienoic Acid’s anti-inflammatory properties?

- Methodological Answer : Use a factorial design with incremental doses (e.g., 0.1–100 µM) in macrophage (e.g., RAW 264.7) or endothelial cell models. Measure cytokine secretion (e.g., TNF-α, IL-6) via ELISA. Include positive controls (e.g., aspirin) and account for solvent toxicity (e.g., ethanol vehicle ≤0.1% v/v) .

Q. What statistical approaches are suitable for analyzing time-course data on Eicosadienoic Acid metabolism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.